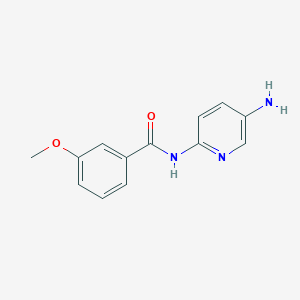

N-(5-aminopyridin-2-yl)-3-methoxybenzamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.25 (d, J = 2.8 Hz, 1H, pyridine H-6)

- δ 7.95 (dd, J = 8.8, 2.8 Hz, 1H, pyridine H-4)

- δ 7.45–7.35 (m, 3H, benzamide aromatic protons)

- δ 6.85 (d, J = 8.8 Hz, 1H, pyridine H-3)

- δ 6.10 (s, 2H, NH₂)

- δ 3.80 (s, 3H, OCH₃).

¹³C NMR (100 MHz, DMSO-d₆):

- δ 167.5 (amide C=O)

- δ 160.1 (pyridine C-5), 149.8 (pyridine C-2)

- δ 138.2–112.4 (aromatic carbons)

- δ 55.6 (OCH₃).

Infrared (IR) Spectroscopy

- Strong absorption at 1655 cm⁻¹ (C=O stretch of amide).

- Bands at 3350 cm⁻¹ (N-H stretch of amine) and 1250 cm⁻¹ (C-O stretch of methoxy group).

Mass Spectrometry

- ESI-MS: Molecular ion peak at m/z 244.1 [M+H]⁺ , with fragments at m/z 227.1 (loss of NH₂) and m/z 135.0 (benzamide moiety).

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c . The benzamide and pyridine rings form a dihedral angle of 12.5° , indicating near-planarity due to conjugation. The amino group participates in intermolecular hydrogen bonding with the amide carbonyl oxygen (N-H···O=C, 2.85 Å), stabilizing the crystal lattice.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle | 12.5° |

| Hydrogen Bond Length | 2.85 Å |

Conformational analysis via density functional theory (DFT) confirms the planar arrangement optimizes resonance between the amide and aromatic systems. The methoxy group adopts an equatorial orientation to minimize steric hindrance.

Tautomeric Forms and Resonance Stabilization

The amino group on the pyridine ring exhibits limited tautomerism due to its primary amine structure. However, resonance stabilization occurs primarily within the amide group:

Amide Resonance: Delocalization of the nitrogen lone pair into the carbonyl π* orbital, creating partial double-bond character (C-N: 1.33 Å). This reduces rotational freedom and stabilizes the planar configuration.

Pyridine-Amine Interaction: The amino group donates electron density into the pyridine ring via conjugation, enhancing aromaticity and acid-base stability.

Resonance Structures:

- The amide group exists as a hybrid of two resonance forms:

- Form A: C=O and N-H.

- Form B: C-O⁻ and N⁺-H.

This delocalization lowers the compound’s reactivity toward nucleophilic attack at the carbonyl carbon.

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

N-(5-aminopyridin-2-yl)-3-methoxybenzamide |

InChI |

InChI=1S/C13H13N3O2/c1-18-11-4-2-3-9(7-11)13(17)16-12-6-5-10(14)8-15-12/h2-8H,14H2,1H3,(H,15,16,17) |

InChI Key |

MGSAIHIUXACUTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acyl Substitution: Direct Coupling Strategies

The most direct route to N-(5-aminopyridin-2-yl)-3-methoxybenzamide involves coupling 5-aminopyridin-2-amine with 3-methoxybenzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Conditions and Solvent Systems

The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis of the acyl chloride. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serves as a base to neutralize HCl byproducts. Optimal temperatures range from 0°C to room temperature, with reaction times of 4–12 hours.

Example Protocol:

Challenges and Mitigation

- Side Reactions : Over-acylation or polymerization may occur with excess acyl chloride. Slow addition of the acyl chloride and strict temperature control mitigate this.

- Workup : Aqueous washes (1M HCl, saturated NaHCO₃, brine) followed by silica gel chromatography or recrystallization yield high-purity product.

Reduction of Nitro Precursors: Catalytic Hydrogenation

An alternative route involves synthesizing the compound from a nitro-substituted intermediate, such as N-(5-nitropyridin-2-yl)-3-methoxybenzamide, followed by catalytic hydrogenation. This method is advantageous for substrates sensitive to direct acylation.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Coupling | DCM/TEA, 0–25°C, 4–12h | 85–90% | Short reaction time, minimal byproducts | Requires anhydrous conditions |

| Catalytic Hydrogenation | Pd/C, EtOAc/MeOH, 1 bar H₂, 25°C, 24h | 95–98% | High yield, scalable | Catalyst cost, longer reaction time |

| Flow Chemistry | H-Cube, 70°C, 1 bar H₂, 0.5h | 96% | Rapid, high throughput | Specialized equipment required |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems for enhanced reproducibility and safety. Key parameters include:

Structural and Purity Considerations

Characterization

Impurity Profiling

Common impurities include:

- Unreacted 5-Aminopyridine : <0.5% (controlled by excess acyl chloride).

- Diacylated Byproduct : <1% (mitigated by stoichiometric control).

Chemical Reactions Analysis

Types of Reactions: N-(5-aminopyridin-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzamides .

Scientific Research Applications

Anticancer Activity

N-(5-aminopyridin-2-yl)-3-methoxybenzamide has been evaluated for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For example, a study highlighted the synthesis of a series of 4-aroylaminophenyl-N-benzylacetamides, which demonstrated significant activity against leukemia cell lines, suggesting that modifications to the benzamide structure could enhance therapeutic efficacy against hematological malignancies .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a library of compounds related to this compound. The study revealed that specific substitutions on the benzamide moiety could lead to enhanced potency against cancer cells. For instance, the introduction of halogen groups significantly affected the inhibitory activity against Aurora kinases, which are critical targets in cancer therapy .

| Compound | IC50 (µM) | Target Kinase |

|---|---|---|

| 4e | 0.96 | NB4 (leukemia) |

| 16 | 0.31 | MPS1 |

| 17 | 0.31 | Aurora A |

Neurological Applications

The compound also shows promise in neurological research, particularly regarding its potential as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial in various central nervous system (CNS) disorders, and compounds that can modulate their activity may lead to new therapeutic strategies .

Case Study: Allosteric Modulation

Research into allosteric modulators has identified several derivatives of this compound that can selectively enhance or inhibit receptor signaling pathways. Such compounds are being investigated for their ability to treat conditions like anxiety and depression by fine-tuning neurotransmitter systems without the side effects associated with traditional agonists .

Anti-Fibrotic Properties

Recent studies have indicated that derivatives of this compound may possess anti-fibrotic activity. These compounds have been shown to inhibit collagen expression, which is crucial for conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis .

Experimental Findings

In vitro assays demonstrated that specific analogs effectively reduced collagen production and hydroxyproline levels in cell cultures. This suggests potential applications in developing therapies for fibrotic diseases .

Mechanism of Action

The mechanism of action of N-(5-aminopyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations in Pyridinyl-Benzamide Derivatives

Several analogues with modified pyridinyl or benzamide substituents demonstrate how structural changes influence physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups: Compounds with halogens (e.g., bromo, fluoro) or cyano groups (34, 35) exhibit higher melting points and synthetic yields, likely due to enhanced crystallinity .

- Amino vs. Chloro Substituents: The 5-amino group in the primary compound may improve solubility and hydrogen-bonding capacity compared to the 5-chloro analogue (e.g., Betrixaban impurity), impacting receptor binding .

Dopamine D4 Receptor Ligands

- Compound 7 (N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide): Affinity: Nanomolar D4 receptor binding (IC50 < 10 nM). Selectivity: >100-fold over D2/D3, 5-HT receptors, and sigma1 receptors. LogP: 2.37–2.55 (optimal for brain penetration). Application: Carbon-11 labeled for PET imaging in primate retina .

Antibacterial Activity (FtsZ Inhibition)

- 3-Methoxybenzamide (3-MBO) :

- This compound: The 5-aminopyridinyl group may enhance solubility but reduce antibacterial potency compared to 3-MBO due to altered steric/electronic interactions .

Dual-Acting Correctors and Potentiators

- CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide): Combines corrector (rescues ΔF508-CFTR misprocessing) and potentiator (restores chloride channel function) activities. The quinoline core and ethyl linker enable dual functionality, unlike the primary compound’s simpler structure .

c-MET Kinase Inhibitors

- Malonamide vs. Pyridinyl-Benzamide Derivatives :

- N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-methoxybenzamide derivatives showed low c-MET inhibition, whereas quinazoline-based analogues (e.g., compound 13b) with cyclopropane R-groups exhibited superior activity. This highlights the importance of heterocyclic head groups over benzamide modifications alone .

Physicochemical and Pharmacokinetic Properties

- LogP and Brain Penetration: The primary compound’s logP is unreported, but analogues like Compound 7 (logP 2.37–2.55) suggest that 3-methoxybenzamides with polar substituents (e.g., amino) may balance lipophilicity for CNS uptake .

- Synthetic Accessibility: this compound is synthesized in fewer steps compared to PET tracer 7, which requires piperazine and cyanopyridinyl additions .

Biological Activity

N-(5-aminopyridin-2-yl)-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with an amino group and a methoxybenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 220.24 g/mol. The presence of the amino and methoxy functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can alter the activity of these targets, leading to various biological effects. The exact pathways may vary depending on the specific biological system being studied.

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

- Antibacterial Activity : Compounds with similar structures have shown selective antibacterial properties, particularly against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds range from 8 μM to 32 μM .

- Kinase Inhibition : Similar compounds have demonstrated significant inhibitory effects on various kinases involved in cancer progression, such as Aurora A and AKT2. These kinases play critical roles in cell proliferation and survival, making them important targets for cancer therapy .

Case Studies and Experimental Data

- Antibacterial Studies : In studies assessing the antibacterial efficacy of methoxybenzamide derivatives, this compound exhibited notable activity against selected bacterial strains. For instance, derivatives with similar methoxy substitutions have been shown to inhibit bacterial growth effectively .

- Kinase Inhibition Profiles : A study profiling various derivatives indicated that compounds structurally related to this compound could inhibit Aurora A kinase with high efficacy (up to 77% inhibition at 100 μM) while displaying selectivity against other kinases .

Comparative Analysis of Related Compounds

| Compound Name | Position of Amino Group | Biological Activity |

|---|---|---|

| This compound | 5 | Potential inhibitor of Aurora A and AKT2 |

| N-(6-amino-pyridin-3-yl)-4-methoxybenzamide | 6 | Inhibitor of Aurora A |

| N-(6-amino-pyridin-2-yl)-4-methoxybenzamide | 6 | Varies based on structural changes |

| N-(3-amino-pyridin-2-yl)-4-methoxybenzamide | 3 | Potentially different kinase targets |

This table highlights the varying biological activities associated with different positional isomers of aminopyridinyl-methoxybenzamides, emphasizing the significance of structural variations in determining their pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.